molecular formula C12H11NO2S B3023063 (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid CAS No. 34272-66-7

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid

Cat. No. B3023063
CAS RN: 34272-66-7
M. Wt: 233.29 g/mol
InChI Key: KNTHNSIRLQYLHR-UHFFFAOYSA-N
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Description

“(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C12H11NO2S and a molecular weight of 233.29 .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

One study discusses the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a compound class which serves as a privileged scaffold in the synthesis of heterocyclic compounds including thiazoles. The unique reactivity of this compound class offers mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors, indicating a potential area for (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid applications in heterocyclic compound synthesis and dye production (Gomaa & Ali, 2020).

Environmental Applications

Another area of interest is the degradation of pollutants through advanced oxidation processes (AOPs). A study reviews the degradation pathways, by-products, and biotoxicity of acetaminophen by AOPs, highlighting the role of various organic acids, including acetic acid, in environmental remediation. This suggests potential applications for structurally related compounds in enhancing degradation processes or in the design of new environmental remediation strategies (Qutob et al., 2022).

Industrial Applications

In industrial applications, organic acids are explored for their roles in acidizing operations for carbonate and sandstone formations, providing insights into the use of acetic acid and its derivatives for removing formation damage and enhancing mineral dissolution. This indicates a potential application for (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid in similar industrial processes, where its properties could be leveraged for specific reactions or as a component in complex formulations (Alhamad et al., 2020).

Biomedical Applications

In the biomedical field, research on chlorogenic acid (CGA), a compound structurally distinct but relevant in the context of organic compounds with biological activities, demonstrates its wide range of therapeutic roles, including antioxidant, antibacterial, and neuroprotective effects. This opens the possibility for (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid to be investigated for similar biomedical applications, given the potential for structural analogs to exhibit comparable biological activities (Naveed et al., 2018).

Future Directions

The future directions of research involving “(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid” are not specified in the sources I found. As it is used in proteomics research , it may be involved in studies related to protein structure and function.

properties

IUPAC Name

2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTHNSIRLQYLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187838
Record name 5-Thiazoleacetic acid, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid

CAS RN

34272-66-7
Record name 5-Thiazoleacetic acid, 2-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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